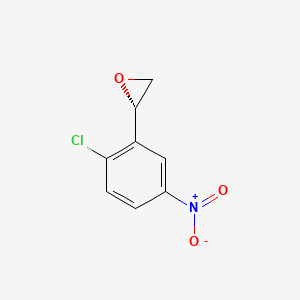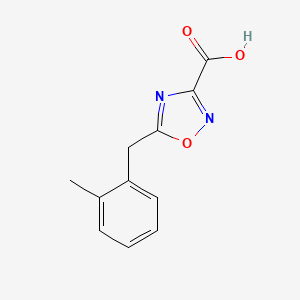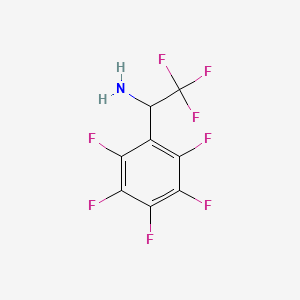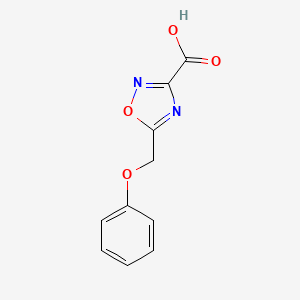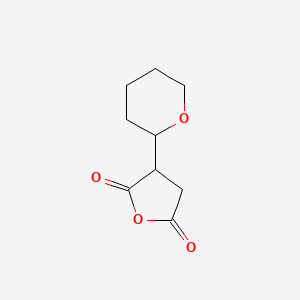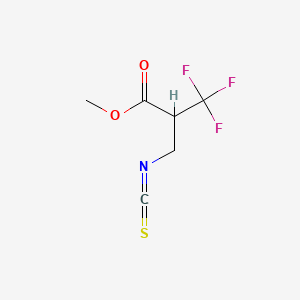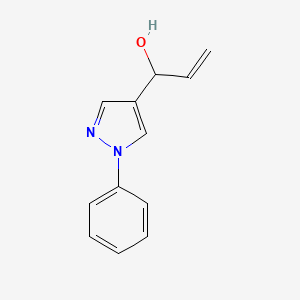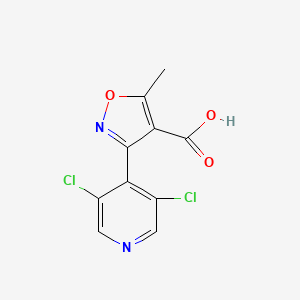
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is an organic compound known for its unique chemical structure and properties It contains a pyridyl group substituted with dichloro groups, an isoxazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-4-methylpyridine, which is then subjected to various reactions to introduce the isoxazole ring and carboxylic acid group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl 2,3,4-trimethoxybenzoate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The dichloro groups in the pyridyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridyl derivatives.
Scientific Research Applications
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The dichloro-pyridyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methylpyridine: Shares the dichloro-pyridyl group but lacks the isoxazole ring and carboxylic acid group.
5-Methylisoxazole-4-carboxylic Acid: Contains the isoxazole ring and carboxylic acid group but lacks the dichloro-pyridyl group.
Bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical: Contains two pyridyl groups and is used in luminescent applications.
Uniqueness
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H6Cl2N2O3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-4-7(10(15)16)9(14-17-4)8-5(11)2-13-3-6(8)12/h2-3H,1H3,(H,15,16) |
InChI Key |
KLPDCWGRQSGWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=NC=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)

